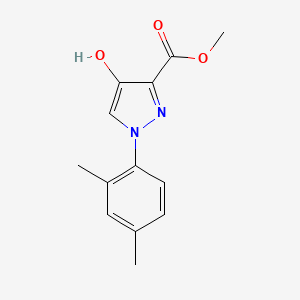

![molecular formula C17H16N4O3S B5578080 4-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5578080.png)

4-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-1-(2-methoxyphenyl)-2-piperazinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 4-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-1-(2-methoxyphenyl)-2-piperazinone typically involves multicomponent reactions, such as cyclocondensation, involving aromatic aldehydes, piperazine derivatives, and other key starting materials. For example, Rajkumar, Kamaraj, and Krishnasamy (2014) describe a highly useful synthesis approach for piperazine derivatives using a four-component cyclocondensation involving diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate, catalyzed by SO4^2-/Y2O3 in ethanol (Rajkumar, Kamaraj, & Krishnasamy, 2014). This method highlights the versatility and complexity of the synthesis pathways that can be utilized to create compounds within this chemical family.

Molecular Structure Analysis

The molecular structure of compounds within this family is characterized by the presence of the imidazo[2,1-b][1,3]thiazol moiety, often linked to piperazine and phenyl groups. Crystal structure analyses, such as those conducted by Kumara et al. (2017), provide insight into the conformation, bonding patterns, and overall geometry of these molecules, revealing the presence of intermolecular hydrogen bonding and π-π stacking interactions that influence their solid-state arrangements (Kumara et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of these compounds often involves interactions with nucleophiles or electrophiles, leading to various chemical transformations. For instance, Amani and Nematollahi (2012) explored the electrochemical synthesis and reactions of similar compounds, demonstrating the Michael addition reactions and other transformations facilitated by the electrochemically generated intermediates (Amani & Nematollahi, 2012).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, are influenced by their molecular geometry and the nature of their substituents. Studies that focus on the crystal structure and spectroscopic analysis provide valuable data on the physical characteristics of these molecules, enabling a deeper understanding of their behavior in different environments.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are critical for understanding the applications and potential of these compounds in chemical synthesis and biological applications. Research on their biological activity, such as antimicrobial or anticancer properties, further exemplifies the importance of the chemical properties of these compounds.

References

Aplicaciones Científicas De Investigación

Synthesis and Cytotoxic Activity

A study focused on the synthesis of novel compounds bearing the imidazo[2,1-b]thiazole scaffolds, demonstrating potential cytotoxicity against human cancer cell lines such as HepG2 and MDA-MB-231. These compounds, including derivatives similar to the specified chemical structure, have shown promise as potential inhibitors against cancer cell lines, indicating their relevance in cancer research and therapy (Ding et al., 2012).

Antibacterial Activity

Research on imidazo[2,1-b][1,3,4]thiadiazole derivatives and their interaction with substituted piperazine has revealed significant antibacterial activity in vitro against both Gram-positive and Gram-negative bacteria. The introduction of polar groups into these compounds has been linked to enhanced antibacterial efficacy, suggesting their potential application in the development of new antibacterial drugs (Hu et al., 2008).

Antimicrobial and Anticancer Properties

Further investigations have synthesized and evaluated the antimicrobial activities of new 1,2,4-Triazole derivatives, including structures analogous to the specified compound. These studies have found that certain derivatives possess good to moderate activities against test microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2010). Additionally, novel analogues of imidazo[2,1-b]thiadiazole, akin to the compound of interest, have been synthesized and shown to exhibit potent anticancer properties, indicating their potential utility in cancer treatment (Karki et al., 2011).

Propiedades

IUPAC Name |

4-(imidazo[2,1-b][1,3]thiazole-6-carbonyl)-1-(2-methoxyphenyl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3S/c1-24-14-5-3-2-4-13(14)21-7-6-19(11-15(21)22)16(23)12-10-20-8-9-25-17(20)18-12/h2-5,8-10H,6-7,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFKUGGFJQINLNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2=O)C(=O)C3=CN4C=CSC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N'-{[4-(benzyloxy)-3-methoxyphenyl]methylene}diacetamide](/img/structure/B5577999.png)

![9-(5-isopropyl-2-methyl-3-furoyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5578000.png)

![3-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}pyridine](/img/structure/B5578009.png)

![3-[5-(2-ethyl-4-methyl-1,3-oxazol-5-yl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5578019.png)

![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-phenoxyacetamide](/img/structure/B5578046.png)

![1'-[(3-isobutyl-5-isoxazolyl)carbonyl]spiro[chromene-2,3'-pyrrolidin]-4(3H)-one](/img/structure/B5578053.png)

![3-{2-[2-(1-methylethylidene)hydrazino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5578074.png)

![N-{(3S*,4R*)-1-[(2,4-dimethoxyphenyl)acetyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5578081.png)

![2-(2-{[(6-hydroxy-1,4-oxazepan-6-yl)methyl]amino}ethyl)-1(2H)-phthalazinone dihydrochloride](/img/structure/B5578083.png)

![2-[6-(4-fluorophenyl)-5-phenyl-5,6-dihydro-3-pyridazinyl]-1H-indene-1,3(2H)-dione](/img/structure/B5578084.png)

![methyl 5-chloro-4-[(2,2-dimethylpropanoyl)amino]-2-methoxybenzoate](/img/structure/B5578088.png)